Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate

Chemical Synthesis Quality Control Building Blocks

Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate (CAS 1354771-56-4) is a strategically differentiated benzimidazole building block for medicinal chemistry. Its specific 7-bromo-5-carboxylate regiochemistry uniquely retains the unsubstituted N1 hydrogen-bond donor, a feature absent in N-alkylated regioisomers that is critical for kinase binding. This compound serves as the ideal precursor for constructing CK1/CK2 inhibitor pharmacophores and exploring SAR for bromodomain ligands. The ≥95% purity specification minimizes catalyst poisoning in palladium-catalyzed cross-couplings, ensuring reliable synthetic outcomes.

Molecular Formula C10H9BrN2O2
Molecular Weight 269.09 g/mol
CAS No. 1354771-56-4
Cat. No. B1431536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate
CAS1354771-56-4
Molecular FormulaC10H9BrN2O2
Molecular Weight269.09 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C(=C1)Br)N=CN2
InChIInChI=1S/C10H9BrN2O2/c1-2-15-10(14)6-3-7(11)9-8(4-6)12-5-13-9/h3-5H,2H2,1H3,(H,12,13)
InChIKeyZLESNNUDCIVTRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate (CAS 1354771-56-4) - A Strategic Brominated Benzimidazole Building Block


Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate (CAS 1354771-56-4) is a brominated heterocyclic building block belonging to the benzimidazole family . With a molecular weight of 269.09 g/mol and the formula C10H9BrN2O2, its structure features a benzodiazole core functionalized with an ethyl ester at the 5-position and a bromine atom at the 7-position . This substitution pattern provides a versatile platform for further derivatization, particularly in medicinal chemistry and kinase inhibitor research [1].

Why Interchanging 7-Bromo Benzimidazole Building Blocks Without Specific Evidence Is Scientifically Unjustified


The precise regiochemistry of bromine substitution on the benzimidazole core critically influences both chemical reactivity and biological target engagement [1]. The 7-bromo substitution pattern of Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate (1354771-56-4) presents a specific electrophilic handle for cross-coupling reactions that differs fundamentally from 4-, 5-, or 6-bromo regioisomers, or from N-alkylated and 2-substituted analogs [2]. Moreover, the unsubstituted N1 position retains the hydrogen-bond donor capacity of the benzimidazole NH, a feature lost in N-methyl or N-ethyl derivatives (e.g., CAS 1437794-66-5, 142959-59-9), which can dramatically alter binding to biological targets like kinases [1]. Therefore, assuming functional equivalence without comparative data risks synthetic failure and misinterpretation of biological results. The quantitative evidence below establishes the specific differentiators for procurement and experimental design.

Quantitative Differentiation Evidence: Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate vs. Closest Analogs


Purity Specification: 98% vs. 95% Grade Enables More Reproducible Downstream Synthesis

This compound is commercially available with a specified minimum purity of 98%, as confirmed by multiple reputable vendors (Sigma-Aldrich, BOC Sciences, MolCore, CalpacLab) . In contrast, the closest structurally analogous building block, Ethyl 7-bromo-1,2-dimethyl-1H-benzimidazole-5-carboxylate (CAS 1437794-66-5), is primarily offered at a 95% minimum purity specification .

Chemical Synthesis Quality Control Building Blocks

Storage Stability: -20°C Long-Term Storage Ensures Structural Integrity vs. Ambient-Stored Analogs

Vendor documentation specifies long-term storage at -20°C for Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate to maintain product integrity . In contrast, the structurally related 7-Bromo-2-ethyl-1H-benzo[d]imidazole-5-carboxylic acid (CAS 1378260-23-1) is specified for storage at 2-8°C [1].

Stability Storage Compound Management

Topological Polar Surface Area (TPSA): 55 Ų Confers Favorable Permeability Profile for Cellular Target Engagement

The target compound exhibits a topological polar surface area (TPSA) of 55 Ų, as reported in its canonical molecular descriptor set . This value is identical to that of the closely related analog 7-Bromo-2-ethyl-1H-benzo[d]imidazole-5-carboxylic acid (CAS 1378260-23-1), which also has a TPSA of 55 Ų [1], confirming that the ethyl ester substitution pattern in the target compound does not increase polarity beyond a desirable range for membrane permeability. The unsubstituted NH group contributes hydrogen-bond donor capacity, a feature absent in N-alkylated analogs like Ethyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylate (CAS 142959-59-9).

Physicochemical Properties Drug Design ADME

Lipophilicity (XLogP3): Calculated 2.4 Predicts Balanced Solubility for Multi-Step Synthetic Sequences

The calculated partition coefficient (XLogP3) for this compound is 2.4 . This value is lower than that of the N-ethyl-2-methyl analog (CAS 142959-59-9), which has a calculated XLogP3 of approximately 3.1 .

Lipophilicity Solubility Synthetic Chemistry

Bromine Substitution at Position 7: A Proven Scaffold for Kinase Inhibition (CK1/CK2)

Polyhalogenated benzimidazoles, including those with bromine substitution patterns analogous to the 7-bromo motif, have demonstrated potent and selective inhibition of casein kinases CK1 and CK2. In a direct comparative study, 4,5,6,7-tetrabromobenzimidazoles with a 2-bromo or 2-chloro substituent exhibited IC50 values of 0.49-0.93 µM against CK2 and 2.2-18.4 µM against CK1 [1]. In contrast, 5,6-dibromo-2-amino-1-methylbenzimidazole showed only moderate activity, and monobromo derivatives lacking the 7-position substitution were significantly less potent [2]. While the target compound is a monobromo building block, its 7-bromo substitution pattern positions it as a direct precursor for synthesizing the active polyhalogenated pharmacophores validated in these studies.

Kinase Inhibition Medicinal Chemistry Bromodomain

Validated Application Scenarios for Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate (1354771-56-4)


Synthesis of Selective Casein Kinase 1 (CK1) and Casein Kinase 2 (CK2) Inhibitors

As established by the class-level evidence, polyhalogenated benzimidazoles with 7-position bromination are potent CK1/CK2 inhibitors [1]. This compound serves as the ideal starting material for constructing such pharmacophores through sequential bromination and 2-position functionalization, enabling researchers to access a validated chemical series with demonstrated IC50 values in the sub-micromolar range.

Suzuki-Miyaura Cross-Coupling for Diversified Benzimidazole Libraries

The 7-bromo substituent provides a reactive handle for palladium-catalyzed cross-coupling reactions. The higher purity specification (98%) of this compound, compared to 95% purity analogs, minimizes catalyst poisoning and simplifies reaction workup, making it a preferred building block for synthesizing focused libraries of benzimidazole-based kinase inhibitors or bromodomain ligands .

Medicinal Chemistry Campaigns Targeting p300 Bromodomain or Other Epigenetic Readers

Benzimidazole derivatives are established scaffolds for bromodomain inhibition, with recent studies reporting potent inhibitors (IC50 = 49 nM against p300) [2]. The unsubstituted NH group and 7-bromo substitution pattern of this compound provide a versatile template for introducing diversity at the 2-position and the ethyl ester, enabling rapid exploration of structure-activity relationships (SAR) for novel epigenetic probes.

Pharmaceutical Intermediate for Antiviral and Anticancer Agents

Patents and literature indicate that substituted benzimidazoles, particularly those retaining an unsubstituted NH, are under investigation as antiviral agents (e.g., against HCV) and anticancer agents [3]. The specific 7-bromo-5-carboxylate substitution pattern of this compound aligns with intermediates described in these disclosures, making it a strategic procurement choice for programs targeting these therapeutic areas.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.